molecular formula C7H3I2NO B3060325 Benzonitrile, 2-hydroxy-3,5-diiodo- CAS No. 2314-30-9

Benzonitrile, 2-hydroxy-3,5-diiodo-

Cat. No. B3060325
CAS RN: 2314-30-9
M. Wt: 370.91 g/mol
InChI Key: FNNNLVLLTDINFG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Benzonitrile, 2-hydroxy-3,5-diiodo- is represented by the formula C7H3I2NO . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Benzonitrile is a versatile chemical that plays key roles in the synthesis of various compounds. It reacts with amines to afford N-substituted benzamides after hydrolysis . It is a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis .


Physical And Chemical Properties Analysis

Benzonitrile, 2-hydroxy-3,5-diiodo- is a solid, crystalline substance. It is sparingly soluble in water, but more soluble in organic solvents such as benzene and ethanol.

Scientific Research Applications

  • Electrochemical Mechanistic Studies : Benzonitrile derivatives like 3,5-diiodo-4-hydroxy-benzonitrile (ioxynil) are used in electrochemical studies. They serve as efficient proton donors in non-aqueous solutions such as dimethylsulfoxide, aiding in the study of reduction mechanisms and electron transfers in various chemical reactions (Sokolová et al., 2012).

  • Understanding Reduction Mechanisms in Pesticides : Research on ioxynil has revealed insights into the reduction mechanisms of benzonitrile herbicides. This includes studying the cleavage of iodide ions and the autoprotonation processes, contributing to the understanding of pesticide chemistry and environmental interactions (Sokolová et al., 2010).

  • Herbicide Degradation by Soil Actinobacteria : Soil actinobacteria like Rhodococcus rhodochrous and Nocardia globerula show the ability to degrade benzonitrile herbicides, including ioxynil. This research is significant for understanding biodegradation pathways and the potential use of microorganisms in environmental cleanup (Veselá et al., 2010).

  • Bioremediation of Wastewater Containing Benzonitrile Herbicides : Studies have explored the use of genetically engineered Escherichia coli to efficiently degrade benzonitrile herbicides, including ioxynil. This approach could offer a promising solution for the removal of toxic nitriles from contaminated water (Pei et al., 2017).

  • Photosynthesis Inhibition Studies : Research involving 3,5-diiodo-4-hydroxy-benzonitrile has contributed to understanding the mode of action of photosynthesis-inhibiting herbicides. Such studies are crucial in developing more efficient and environmentally friendly agricultural chemicals (Szigeti et al., 1982).

  • Microbial Degradation in Soil and Subsurface Environments : Studies on the microbial degradation of benzonitrile herbicides, including ioxynil, in soil and subsurface environments provide insights into degradation pathways and the organisms involved. This is essential for predicting the environmental fate of these herbicides (Holtze et al., 2008).

  • Fungal Degradation of Aromatic Nitriles : Research has shown that certain fungi, like Fusarium solani, can degrade aromatic nitriles such as benzonitrile. Understanding the enzymology of C-N cleavage by these fungi could lead to effective bioremediation strategies for nitrilic herbicides in the environment (Harper, 1977).

Safety and Hazards

Benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and is harmful if swallowed or in contact with skin . Protective clothing should be worn and contact with skin and eyes should be avoided .

Future Directions

The future directions in the study of Benzonitrile, 2-hydroxy-3,5-diiodo- could involve the development of more efficient and environmentally benign methods for its preparation . Additionally, the novel green synthesis route using ionic liquid as the recycling agent could be further explored for the synthesis of a variety of aromatic, heteroaromatic and aliphatic nitriles .

properties

IUPAC Name

2-hydroxy-3,5-diiodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3I2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNNLVLLTDINFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3I2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469873
Record name Benzonitrile, 2-hydroxy-3,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzonitrile, 2-hydroxy-3,5-diiodo-

CAS RN

2314-30-9
Record name Benzonitrile, 2-hydroxy-3,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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